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L-161240

LpxC inhibition Gram-negative antibacterial species selectivity

LpxC inhibitor discovery programs require a validated positive control with well-characterized potency and defined species selectivity for reproducible enzymatic and cellular assay benchmarking. L-161240 (CAS 183298-68-2) is the definitive E. coli-selective LpxC inhibitor (Ki≈50 nM, IC50 30 nM DEACET assay) and the most potent analog in the carbohydroxamido-oxazolidine series. • Use as enzymatic assay positive control: calibrate dose-response curves, validate enzyme preparation activity, and benchmark novel inhibitor potency against a literature-validated reference. • Structural biology ligand of choice: generate reference co-crystal structures using the published EcLpxC-L-161240 complex for binding mode validation and computational docking template. • E. coli-selective tool: exploit pronounced selectivity (potent EcLpxC, weak PaLpxC) as a built-in specificity control in ortholog-swapped strains and species-selectivity profiling. • In vivo benchmark: provides a literature-validated positive control with demonstrated protective efficacy in murine intra-abdominal E. coli infection models for PK/PD correlation studies.

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
CAS No. 183298-68-2
Cat. No. B1673696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-161240
CAS183298-68-2
SynonymsL 161,240
L 161240
L-161,240
L-161240
Molecular FormulaC15H20N2O5
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC
InChIInChI=1S/C15H20N2O5/c1-4-5-9-6-10(7-12(20-2)13(9)21-3)15-16-11(8-22-15)14(18)17-19/h6-7,11,19H,4-5,8H2,1-3H3,(H,17,18)/t11-/m1/s1
InChIKeyDGGKRIGJIQRXQD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-161240 Procurement Guide


L-161240 (CAS 183298-68-2) is a carbohydroxamido-oxazolidine small molecule that functions as a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), the zinc-dependent metalloenzyme catalyzing the first committed step of lipid A biosynthesis in Gram-negative bacteria [1]. This compound, identified as the most potent analog in the carbohydroxamido-oxazolidine series, exhibits an IC50 of 30 nM in the DEACET assay and demonstrates antibacterial activity against wild-type Escherichia coli with an MIC of 1–3 μg/mL [1]. As a foundational tool compound, L-161240 has been instrumental in validating LpxC as a druggable antibacterial target and continues to serve as a reference standard for benchmarking novel LpxC inhibitors in both academic and industrial antibacterial discovery programs [2].

LpxC target validation tool for Gram-negative lipid A pathway research
E. coli-selective LpxC inhibition for species-specific mechanistic studies
Reference standard for benchmarking novel LpxC inhibitors in academic and industrial programs

Why L-161240 Cannot Be Substituted


Despite belonging to the same LpxC inhibitor class, L-161240 exhibits distinct biochemical and structural properties that preclude simple interchangeability with other hydroxamate-based inhibitors such as BB-78485, CHIR-090, or L-573655. L-161240 displays pronounced species selectivity: it potently inhibits Escherichia coli LpxC (EcLpxC) with a Ki of approximately 50 nM but shows markedly reduced activity against divergent orthologs such as Pseudomonas aeruginosa LpxC [1]. This species-dependent potency profile differs from that of broad-spectrum inhibitors like CHIR-090 and diacetylene-based compounds [2]. Furthermore, crystallographic analysis reveals that L-161240 binding induces a unique conformational switch in the Insert I βa−βb loop of EcLpxC—a backbone flipping event not observed with L-threonyl-hydroxamate-based broad-spectrum inhibitors—resulting in active site expansion that enables accommodation of diverse head group geometries [1]. These differences in selectivity spectrum, binding kinetics, and induced conformational states mean that substituting L-161240 with another LpxC inhibitor without validation may yield divergent results in enzymatic assays, bacterial susceptibility testing, or structural biology applications.

Species selectivity mismatch: E. coli-selective profile differs from broad-spectrum inhibitors like CHIR-090; activity against P. aeruginosa LpxC may not transfer.
Conformational state divergence: L-161240 induces a unique Insert I loop backbone flip in EcLpxC; binding-induced structural responses may not replicate with other chemotypes.
Potency series gap: Earlier analog L-573655 exhibits markedly lower LpxC inhibition (Ki context); assay sensitivity and target engagement interpretation may differ substantially.

Evidence-Based Differentiation


Species Selectivity vs. CHIR-090

L-161240 exhibits a distinct species selectivity profile compared to the broad-spectrum LpxC inhibitor CHIR-090. L-161240 potently inhibits Escherichia coli LpxC (EcLpxC) with Ki ≈ 50 nM but shows markedly reduced activity against Pseudomonas aeruginosa LpxC (PaLpxC) [1]. In contrast, CHIR-090 displays broad-spectrum activity, inhibiting LpxC orthologs from E. coli, P. aeruginosa, H. pylori, and N. meningitidis at low nanomolar concentrations [2]. Additionally, CHIR-090 functions as a two-step slow, tight-binding inhibitor (Ki = 4.0 nM for E. coli LpxC), whereas L-161240 exhibits different binding kinetics without the slow, tight-binding mechanism characteristic of CHIR-090 [2].

Species Selectivity
Head-to-head
L-161240: EcLpxC Ki ≈ 50 nM; PaLpxC weakly inhibited
CHIR-090: broad-spectrum, EcLpxC Ki 4.0 nM; slow, tight-binding
E. coli-selective LpxC assay context vs. broad-spectrum profile; selectivity may shift interpretation in multi-species panels.
Slow-binding kinetics absent in L-161240.
LpxC inhibition Gram-negative antibacterial species selectivity

Potency vs. L-573655

Within the carbohydroxamido-oxazolidine series, L-161240 represents a substantial potency improvement over the earlier analog L-573655. L-161240 inhibits E. coli LpxC with Ki ≈ 50 nM, whereas L-573655 exhibits Ki = 24 μM against the same target—an approximately 480-fold difference in potency [1]. L-161240 was identified as the most potent analog in the series and showed an IC50 of 30 nM in the DEACET assay with MIC of 1–3 μg/mL against wild-type E. coli [2].

Series Potency
Head-to-head
L-161240: EcLpxC Ki ≈ 50 nM
L-573655: EcLpxC Ki 24 µM
Supports nanomolar-range LpxC inhibition studies; potency context differs significantly from earlier analog.
≈480-fold difference; DEACET assay IC50 30 nM reported.
LpxC inhibitor SAR antibacterial

Induced Conformational State vs. BB-78485

Crystallographic analysis reveals that L-161240 induces a unique conformational switch in Escherichia coli LpxC that differs from the binding mode observed with BB-78485 and L-threonyl-hydroxamate-based broad-spectrum inhibitors. L-161240 binding triggers a backbone flipping event in the Insert I βa−βb loop of EcLpxC, resulting in expansion of the active site cavity. This conformational plasticity enables EcLpxC to accommodate LpxC inhibitors with diverse head group geometries, including compounds containing single (R- or S-enantiomers) or double substitutions at the neighboring Cα atom of the hydroxamate warhead group [1]. While both L-161240 and BB-78485 are highly effective in suppressing EcLpxC activity, their induced structural states differ, with L-161240 providing the first molecular insight into this specific binding conformation [1].

Conformational State
Head-to-head
L-161240: Insert I βa−βb loop backbone flipping, active site expansion
BB-78485 / L-threonyl-hydroxamates: no equivalent loop flipping
Unique binding-induced conformational switch observed; structural response may not transfer to other inhibitor chemotypes.
Crystallography-based observation.
LpxC inhibitor structural biology conformational plasticity

Cross-Species Activity Profile

L-161240 demonstrates clear species-dependent potency that distinguishes it from broad-spectrum LpxC inhibitors. The compound is active against a genetically engineered Pseudomonas aeruginosa construct in which the endogenous lpxC gene was inactivated and LpxC activity was supplied by the lpxC gene from E. coli, but shows negligible activity against wild-type P. aeruginosa [1]. This ortholog selectivity contrasts with broad-spectrum LpxC inhibitors such as CHIR-090, which potently inhibits both wild-type E. coli and wild-type P. aeruginosa LpxC at low nanomolar concentrations [2].

Cross-Species Activity
Cross-study comparable
L-161240: active vs. P. aeruginosa expressing E. coli lpxC; inactive vs. wild-type
CHIR-090: active vs. wild-type P. aeruginosa
E. coli LpxC ortholog selectivity confirmed; wild-type P. aeruginosa coverage not supported.
Requires lpxC gene substitution for P. aeruginosa activity.
LpxC ortholog selectivity Pseudomonas aeruginosa Escherichia coli

First Crystal Structure with EcLpxC

L-161240 provided the first molecular insight into LpxC inhibition via X-ray crystallography, with the crystal structure of Escherichia coli LpxC bound to L-161,240 now available [1]. This structural elucidation has enabled detailed analysis of binding interactions, including the compound's occupation of the hydrophobic passage—a feature subsequently confirmed to be shared with CHIR-090 [2]. The availability of this high-resolution structural data makes L-161240 an essential reference standard for structural biology studies, computational docking validation, and rational inhibitor design efforts targeting LpxC.

Structural Data
Class-level
First EcLpxC-inhibitor co-crystal structure available (L-161240 bound); enables atomic-level binding pose analysis.
Validated structural template for docking and MD simulations; binding pose reference for computational studies.
Hydrophobic passage occupancy confirmed.
LpxC X-ray crystallography protein-ligand complex

In Vivo Efficacy in Murine Model

In preclinical in vivo studies, L-161240 demonstrated protective efficacy in a murine model of lethal intra-abdominal E. coli infection. When administered either immediately after E. coli challenge or at 6 hours post-challenge, L-161240 protected mice from lethal infection [1]. This in vivo proof-of-concept established L-161240 as a benchmark for evaluating translational potential of LpxC inhibitors. In comparison, L-573655—a less potent analog from the same chemical series (Ki = 24 μM vs. 50 nM)—has not been reported with comparable in vivo protection data in peer-reviewed literature.

In Vivo Model Response
Class-level
Reported protective model-response in murine lethal E. coli infection; survival benefit at 0 h and 6 h post-challenge.
Supports in vivo model-response context for LpxC inhibition; may serve as research benchmark for novel inhibitors.
L-573655 in vivo data not reported.
in vivo efficacy antibacterial mouse model

Procurement and Application Scenarios


Reference Standard for LpxC Assays

L-161240 serves as an essential positive control for enzymatic assays measuring LpxC inhibition, with well-characterized potency (E. coli LpxC Ki ≈ 50 nM, IC50 = 30 nM in DEACET assay) and a defined species selectivity profile [1]. Laboratories developing novel LpxC inhibitors should procure L-161240 to benchmark assay performance, validate enzyme preparation activity, and calibrate dose-response curves. Its E. coli-selective activity (potent against EcLpxC, weak against PaLpxC) provides a built-in specificity control for orthogonal studies [2].

Co-crystallization Ligand and Docking Template

With the crystal structure of EcLpxC bound to L-161240 now available, this compound is the ligand of choice for structural biology investigations of LpxC [1]. Researchers conducting X-ray crystallography, cryo-EM, or NMR studies of LpxC-inhibitor complexes can use L-161240 to generate reference co-crystal structures or validate novel ligand binding poses via superposition analysis. Computational chemistry groups performing molecular docking or molecular dynamics simulations should use the EcLpxC–L-161240 complex as a validated template for binding mode prediction and scoring function calibration [1].

E. coli-Selective Screening

Investigators requiring E. coli-selective LpxC inhibition without activity against wild-type P. aeruginosa should select L-161240 over broad-spectrum inhibitors like CHIR-090 [1]. This selectivity profile makes L-161240 particularly valuable for: (i) mechanism-of-action studies focused specifically on E. coli LpxC biology, (ii) genetic validation experiments using lpxC mutants or ortholog-swapped strains, and (iii) selectivity profiling panels where species-specific inhibition patterns are being characterized [2].

In Vivo Proof-of-Concept Control

For laboratories conducting in vivo antibacterial efficacy studies in murine models of Gram-negative infection, L-161240 provides a literature-validated positive control with demonstrated protective efficacy against lethal intra-abdominal E. coli challenge [1]. This established in vivo benchmark enables researchers to contextualize the performance of novel LpxC inhibitors in animal models and provides a reference point for pharmacokinetic/pharmacodynamic (PK/PD) correlation studies [1].

Application
Selection Property
Validation Focus
LpxC enzymatic assay reference standard
E. coli LpxC inhibition benchmark
Dose-response calibration, enzyme preparation activity validation
Co-crystallization ligand and docking template
High-resolution co-crystal structure available
Binding pose validation, docking scoring function calibration
E. coli-selective LpxC screening
Species selectivity profile (E. coli LpxC)
Ortholog-swapped strain confirmation, selectivity panel characterization
In vivo proof-of-concept benchmark
Murine infection model-response benchmark
Protection endpoint in E. coli abdominal infection model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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